L-CYSTINE (13C6; 15N2)
CAS No.:
Cat. No.: VC3686816
Molecular Formula:
Molecular Weight: 248.24
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 248.24 |
|---|
Introduction
| Property | Value |
|---|---|
| Chemical Name | L-Cystine-13C6,15N2 |
| CAS Number | 1252803-65-8 |
| Molecular Formula | 13C6H1215N2O4S2 |
| Molecular Weight | 248.24 g/mol |
| Physical State | Solid |
| Chemical Purity | ≥98% (typical) |
| Isotopic Enrichment | 13C: 99%; 15N: 99% |
The molecular structure of L-Cystine (13C6; 15N2) features two amino acid units connected by a disulfide bond, with all six carbon atoms and both nitrogen atoms isotopically labeled. This labeling pattern is strategically designed to provide maximum analytical utility while maintaining the original chemical properties of L-cystine .
Solubility and Stability
L-Cystine (13C6; 15N2) exhibits solubility properties similar to regular L-cystine, which has limited solubility in water but dissolves better in acidic or basic solutions. For research applications, it is typically stored at temperatures between -5°C and 5°C, protected from light to maintain its integrity and prevent degradation .
Synthesis and Production
The synthesis of L-Cystine (13C6; 15N2) involves specialized procedures to ensure precise incorporation of isotope-labeled atoms at the desired positions within the molecule.
Synthesis Methodology
The production of L-Cystine (13C6; 15N2) typically employs precursors that already contain the stable isotopes in the correct positions. The synthesis process must maintain strict control over reaction conditions to ensure that isotopes are incorporated at the desired positions while preserving the compound's structural integrity.
For large-scale production, manufacturers optimize methods to achieve high yield and purity using stable isotope-labeled precursors. The final product undergoes rigorous quality control testing to verify both chemical purity and isotopic enrichment levels before being distributed for research applications.
Applications in Scientific Research
L-Cystine (13C6; 15N2) serves as a valuable tool across multiple research domains, with particular significance in metabolic studies and structural biology.
Metabolic Studies
One of the primary applications of L-Cystine (13C6; 15N2) is in metabolic tracing studies. When incorporated into biological systems, researchers can track its movement and transformation through various metabolic pathways using mass spectrometry techniques. This capability allows scientists to:
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Study the fate of cystine in cellular metabolism
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Identify and quantify cystine-derived metabolites
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Map metabolic pathways involving sulfur-containing amino acids
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Measure protein turnover rates in various tissues
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Investigate abnormalities in cysteine/cystine metabolism in disease states
Comparative Analysis with Similar Compounds
L-Cystine (13C6; 15N2) is part of a broader family of sulfur-containing amino acids and their derivatives. Understanding its relationship to these compounds provides context for its specific research applications.
Comparison with Structurally Related Compounds
| Compound | Molecular Formula | Unique Features | Primary Applications |
|---|---|---|---|
| L-Cysteine | C3H7NO2S | Precursor to L-Cystine; contains a single thiol group | Protein synthesis, antioxidant functions |
| L-Cystine | C6H12N2O4S2 | Non-labeled form; important for disulfide bond formation | Structural studies, nutritional research |
| Dihydrolipoamide | C8H14NO2S3 | Contains multiple sulfur atoms | Energy metabolism research |
| N-Acetylcysteine | C5H9NO3S | Acetylated form | Mucolytic agent, antioxidant research |
| L-Cystine (13C6; 15N2) | 13C6H1215N2O4S2 | Stable isotope labeling at all carbon and nitrogen positions | Metabolic tracing, protein NMR, mass spectrometry |
The unique isotopic labeling of L-Cystine (13C6; 15N2) distinguishes it from these structurally similar compounds, making it particularly valuable for tracing metabolic pathways without significantly altering biological processes.
Relation to Other Stable Isotope-Labeled Amino Acids
L-Cystine (13C6; 15N2) is often used alongside other isotopically labeled amino acids in comprehensive metabolic studies. In standardized amino acid mixtures designed for metabolomics research, L-Cystine (13C6; 15N2) is typically included at a concentration of 1.25 mM, while most other labeled amino acids are present at 2.5 mM concentrations .
This difference in concentration is likely due to the lower solubility of L-cystine compared to other amino acids, which necessitates adjustment in standard mixtures to ensure optimal analytical performance .
Research Findings and Case Studies
Several research studies have utilized L-Cystine (13C6; 15N2) to elucidate metabolic pathways and biological processes.
Applications in Metabolic Mixture Analysis
L-Cystine (13C6; 15N2) has been incorporated into standardized metabolite mixtures used for calibration and method development in metabolomics studies. These mixtures typically contain multiple isotopically labeled amino acids at standardized concentrations, with L-Cystine (13C6; 15N2) included at 1.25 mM concentration .
Such standardized mixtures are essential for:
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Method validation in metabolomics platforms
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Quality control in multi-laboratory studies
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Development of new analytical techniques
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Quantitative analysis of metabolites in complex biological samples
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